molecular formula C10H4F3Na2O6P B1628373 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt CAS No. 352525-17-8

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt

Cat. No.: B1628373
CAS No.: 352525-17-8
M. Wt: 354.08 g/mol
InChI Key: MZCZARQEYVOTOS-UHFFFAOYSA-L
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Description

Fluorogenic substrate for alkaline phosphatase.

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biochemical processes, including phosphate metabolism and signal transduction.

Mode of Action

This compound acts as a fluorogenic substrate for alkaline phosphatase . When the enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product. This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity.

Pharmacokinetics

Its solubility in both dmso and water suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence is detected at an excitation wavelength of 410 nm and an emission wavelength of 503 nm in 0.1 M Tris pH 9.0 , indicating that the compound’s fluorescence properties can be affected by pH. Additionally, the compound is stored at -20°C , suggesting that temperature can impact its stability.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)umbelliferyl phosphate disodium salt plays a crucial role in biochemical reactions as a fluorogenic substrate for alkaline phosphatases . When hydrolyzed by these enzymes, it releases a fluorescent product, 4-(Trifluoromethyl)umbelliferone, which can be easily detected and quantified. This interaction allows researchers to measure enzyme activity with high precision. The compound’s fluorescence properties, with excitation at 410 nm and emission at 503 nm, make it suitable for various fluorescence-based assays .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for alkaline phosphatases. These enzymes are involved in dephosphorylation reactions, which are critical for regulating cellular signaling pathways, gene expression, and metabolism . By providing a measurable readout of enzyme activity, this compound helps researchers understand how changes in phosphatase activity affect cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with alkaline phosphatases. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the release of the fluorescent product, 4-(Trifluoromethyl)umbelliferone . This reaction is highly specific, allowing for accurate measurement of enzyme activity. The fluorescence signal generated provides insights into enzyme kinetics and the effects of various inhibitors or activators on phosphatase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods . Long-term studies have shown that the compound remains effective for measuring enzyme activity, although periodic calibration may be necessary to ensure accuracy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound provides a reliable measure of alkaline phosphatase activity without causing adverse effects . At higher doses, there may be potential for toxicity or interference with other cellular processes. It is essential to determine the appropriate dosage to balance sensitivity and specificity while minimizing any negative impact on the organism.

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphate metabolism. Alkaline phosphatases catalyze the hydrolysis of the phosphate group, releasing 4-(Trifluoromethyl)umbelliferone . This reaction is part of the broader metabolic processes that regulate phosphate homeostasis and cellular signaling. The compound’s interaction with these enzymes provides valuable insights into the regulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in both DMSO and water, allowing for easy incorporation into various experimental setups . Its distribution within cells is influenced by the presence of alkaline phosphatases, which localize to specific cellular compartments where dephosphorylation reactions occur.

Subcellular Localization

The subcellular localization of this compound is primarily determined by the distribution of alkaline phosphatases. These enzymes are often found in the plasma membrane, endoplasmic reticulum, and other organelles involved in phosphate metabolism . The compound’s activity is closely linked to these locations, providing a targeted measure of enzyme activity within specific cellular compartments.

Properties

IUPAC Name

disodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3O6P.2Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;;/h1-4H,(H2,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZARQEYVOTOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OP(=O)([O-])[O-])OC(=O)C=C2C(F)(F)F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585026
Record name Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-17-8
Record name Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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